3-amino-N-butyl-2-hydroxybenzamide
Description
Significance of Benzamide (B126) Derivatives in Research
Benzamide derivatives are a cornerstone of modern drug discovery and chemical research, exhibiting a wide array of biological activities. acs.org Their structural simplicity allows for straightforward chemical modification, enabling researchers to systematically explore structure-activity relationships (SAR). This has led to the development of benzamides as potent and selective inhibitors of various enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs), which are critical targets in cancer therapy.
Furthermore, the benzamide core is found in drugs targeting a range of other conditions. For instance, some benzamide derivatives possess anti-inflammatory, antimicrobial, and antipsychotic properties. The ability of the amide bond to act as both a hydrogen bond donor and acceptor, coupled with the diverse substitutions possible on the phenyl ring, allows for fine-tuning of the molecule's electronic and steric properties to optimize binding to specific biological targets. mdpi.com Research has also highlighted the utility of benzamide derivatives in the development of agents against neurodegenerative diseases and as probes for studying cellular processes. sigmaaldrich.com
Overview of "3-amino-N-butyl-2-hydroxybenzamide" as a Research Subject
Within the vast family of benzamide derivatives lies "this compound." This compound features a hydroxyl group at the 2-position, an amino group at the 3-position, and an N-butyl substituent on the amide nitrogen. While extensive research on this specific molecule is not widely published, its structural motifs suggest it is a compound of interest for further investigation.
The presence of the 2-hydroxy and 3-amino groups on the benzene (B151609) ring makes it a derivative of 3-aminosalicylic acid, a structure known to possess biological activity. researchgate.net The N-butyl group adds a degree of lipophilicity, which can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 473730-98-2 bldpharm.com |
| Molecular Formula | C₁₁H₁₆N₂O₂ chemsigma.com |
| Molecular Weight | 208.26 g/mol chemsigma.com |
This table contains basic physicochemical data for this compound.
While specific, detailed research findings on this compound are limited in publicly accessible literature, its structural relationship to other biologically active benzamides and salicylamides suggests its potential as a subject for future research in areas such as enzyme inhibition or as a scaffold for the development of new chemical probes or therapeutic leads. The synthesis of such a molecule would likely involve the amidation of a protected 3-amino-2-hydroxybenzoic acid derivative with n-butylamine. Further studies are required to elucidate its specific chemical properties, synthetic routes, and biological activity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-butyl-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-3-7-13-11(15)8-5-4-6-9(12)10(8)14/h4-6,14H,2-3,7,12H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWVDEWZGKEDJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C(=CC=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729820 | |
| Record name | 3-Amino-N-butyl-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473730-98-2 | |
| Record name | 3-Amino-N-butyl-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Amino N Butyl 2 Hydroxybenzamide and Its Analogs
Established Synthetic Routes for Benzamide (B126) Core Formation
The formation of the central benzamide structure is a critical step, which requires the coupling of a salicylic (B10762653) acid derivative with butylamine (B146782).
Amide Bond Formation Strategies for 2-hydroxybenzamides
The creation of the amide bond in 2-hydroxybenzamides (salicylamides) is a fundamental reaction in organic synthesis. algoreducation.com This process typically involves the reaction of a carboxylic acid, in this case, salicylic acid, with an amine. algoreducation.com However, the direct condensation of a carboxylic acid and an amine to form an amide is often inefficient and requires high temperatures, which can lead to undesirable side reactions. masterorganicchemistry.com
To overcome this, several strategies are employed:
Activation of the Carboxylic Acid: The most common approach is to convert the carboxylic acid into a more reactive derivative, such as an acyl chloride or an ester. algoreducation.commasterorganicchemistry.com For instance, salicylic acid can be reacted with thionyl chloride (SOCl₂) to form salicyl-acyl chloride. masterorganicchemistry.com This highly reactive intermediate then readily reacts with an amine, like butylamine, to form the desired N-butyl-2-hydroxybenzamide.
Coupling Reagents: Modern synthetic methods often utilize coupling reagents that facilitate the direct reaction between the carboxylic acid and the amine under milder conditions. algoreducation.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. algoreducation.com These reagents activate the carboxylic acid in situ, allowing for nucleophilic attack by the amine to form the amide bond. algoreducation.com
Direct Reaction with Phosphorus Trichloride (B1173362): Another method involves the direct reaction between salicylic acid and a primary amine in an inert solvent in the presence of phosphorus trichloride (PCl₃). researchgate.net This approach has been successfully used for the synthesis of various N-substituted salicylamides. researchgate.net
A key challenge in the synthesis of 2-hydroxybenzamides is the presence of the hydroxyl group at the ortho position. This group can potentially interfere with the reaction. To circumvent this, the hydroxyl group may be protected with a suitable protecting group, such as an alkyl or silyl (B83357) group, before the amide bond formation step. google.com The protecting group is then removed in a subsequent deprotection step to yield the final 2-hydroxybenzamide derivative. google.com
The following table summarizes common reagents for amide bond formation:
| Method | Reagents | Description |
|---|---|---|
| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Converts the carboxylic acid to a more reactive acyl chloride before reaction with the amine. masterorganicchemistry.com |
| Coupling Agents | DCC (dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Facilitates direct amide bond formation under mild conditions by activating the carboxylic acid. algoreducation.com |
| Direct Reaction | Phosphorus trichloride (PCl₃) | Enables direct condensation of salicylic acid and an amine in an inert solvent. researchgate.net |
| Enzymatic Synthesis | Adenylating enzymes | A chemoenzymatic approach for direct amide bond formation with fewer side products. nih.gov |
Introduction of Amine Functionality at the 3-position
Once the N-butyl-2-hydroxybenzamide core is established, the next step is the introduction of an amino group at the 3-position of the benzene (B151609) ring. The most common and well-established method for this transformation is a two-step process involving nitration followed by reduction.
Nitration: The aromatic ring of the salicylamide (B354443) is first subjected to electrophilic nitration. This is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction introduces a nitro group (-NO₂) onto the ring. The directing effects of the hydroxyl (-OH) and the amide (-CONH-butyl) groups will influence the position of nitration.
Reduction: The resulting nitro-substituted benzamide is then reduced to the corresponding amine. A variety of reducing agents can be employed for this step. Common methods include catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or sodium dithionite (B78146) (Na₂S₂O₄) are also effective.
This nitration-reduction sequence is a standard procedure in aromatic chemistry for the installation of an amino group.
N-Alkylation Approaches for N-butyl Substitution
The N-butyl group on the amide nitrogen is most efficiently introduced by using butylamine during the initial amide bond formation step as described in section 2.1.1.
However, an alternative, though less common, approach would be the N-alkylation of a primary amide, in this case, 3-amino-2-hydroxybenzamide. This would involve reacting the primary amide with a butylating agent, such as butyl bromide or butyl iodide, in the presence of a base. The base is required to deprotonate the amide nitrogen, making it more nucleophilic for the reaction with the alkyl halide. This method can sometimes lead to mixtures of N-alkylated and O-alkylated products, as well as potential di-alkylation, making the direct amidation with butylamine the more synthetically viable route. nih.govnih.gov
Advanced Synthetic Approaches and Chemical Transformations
Further modifications of the 3-amino-N-butyl-2-hydroxybenzamide structure can lead to a diverse range of analogs with potentially new properties.
Derivatization Strategies for Structural Modification
The core structure of this compound offers several sites for derivatization, allowing for the synthesis of a library of related compounds. The primary amino group at the 3-position is a particularly versatile handle for further chemical transformations.
Acylation: The amino group can be readily acylated by reacting it with various acyl chlorides or anhydrides to form new amide linkages.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in medicinal chemistry.
Alkylation: The amino group can be further alkylated to form secondary or tertiary amines.
Diazotization: The primary aromatic amine can undergo diazotization when treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can be converted into a wide array of other functional groups, including hydroxyl, halogen, and cyano groups, through Sandmeyer or related reactions.
These derivatization strategies allow for systematic modifications of the molecule's structure, which is a common practice in drug discovery and materials science to explore structure-activity relationships.
Stereoselective Synthesis of Chiral Analogs
The parent molecule, this compound, is achiral. However, chiral analogs can be synthesized, which could be of interest for applications where stereochemistry is crucial. Chirality could be introduced in several ways:
Using a Chiral Amine: Instead of butylamine, a chiral amine, such as (R)- or (S)-sec-butylamine, could be used in the initial amide bond formation step. This would result in a diastereomeric mixture if another chiral center is present, or a single enantiomer if it's the only source of chirality.
Asymmetric Synthesis: More advanced techniques in asymmetric synthesis could be employed to create chiral centers in the molecule. For example, chiral lithium amide bases have been used for enantioselective deprotonation and functionalization of prochiral ketones and other substrates. psu.edu While not directly applied to this specific molecule in the reviewed literature, these principles could be adapted.
Atropisomerism: In some substituted benzamides, rotation around the aryl-carbonyl bond can be restricted, leading to atropisomers, which are stereoisomers arising from hindered rotation. datapdf.com The synthesis of enantiomerically enriched atropisomeric benzamides has been achieved through methods like peptide-catalyzed enantioselective bromination. datapdf.com By introducing appropriate bulky substituents on the aromatic ring or the N-alkyl group of this compound, it might be possible to generate stable atropisomers.
The following table outlines some advanced synthetic strategies:
| Strategy | Method | Description |
|---|---|---|
| Derivatization | Acylation/Sulfonylation | Modification of the 3-amino group to form new amides or sulfonamides. |
| Diazotization | Conversion of the 3-amino group to a diazonium salt, a versatile intermediate for introducing other functional groups. | |
| Alkylation | Further alkylation of the 3-amino group. | |
| Stereoselective Synthesis | Use of Chiral Building Blocks | Employing a chiral amine in the amide formation step to introduce a stereocenter. |
| Catalytic Asymmetric Synthesis | Using chiral catalysts, such as peptide-based catalysts or chiral lithium amides, to induce enantioselectivity. psu.edudatapdf.com |
Green Chemistry Principles in Benzamide Synthesis
The synthesis of benzamides, a critical process in the pharmaceutical and chemical industries, is undergoing a significant transformation guided by the principles of green chemistry. tandfonline.comglasp.co The goal is to develop eco-compatible pathways that are safer, more efficient, and generate minimal waste, moving away from traditional methods that often rely on hazardous reagents and solvents. glasp.coucl.ac.ukyoutube.com
Key green strategies being implemented include:
Solvent-Free and Activation-Free Reactions: A notable advancement is the development of methods that proceed without a solvent or a chemical activator. For instance, the direct N-benzoylation of amines using enol esters like vinyl benzoate (B1203000) can be performed under solvent-free conditions, with the resulting benzamide being easily isolated through simple crystallization. tandfonline.comtandfonline.com This approach not only simplifies the purification process but also aligns with the green chemistry principle of using no solvent or safer solvents. nih.gov
Use of Greener Solvents: When a solvent is necessary, water is championed as an ideal green solvent. Researchers have developed efficient methods for direct amidation from esters in water, which are notable for being metal-free, additive-free, and base-free. chemrxiv.org
Catalytic Approaches: A central tenet of green chemistry is the use of catalysts over stoichiometric reagents to reduce waste. ucl.ac.uk
Biocatalysis: The use of enzymes for amide bond formation is a rapidly growing area. rsc.org ATP-dependent amide bond synthetases (ABS), for example, can catalyze the coupling of amines and carboxylic acids in aqueous media under mild conditions. rsc.orgrsc.org Innovations in this field include the generation of robust and promiscuous ancestral ABS enzymes which show increased thermostability and broad substrate specificity. rsc.org
Heterogeneous and Homogeneous Catalysis: The development of reusable solid acid catalysts, such as Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4), facilitates the clean synthesis of benzamides. researchgate.net Similarly, simple and effective homogeneous catalysts like boric acid have been used for the direct amidation of carboxylic acids. sciepub.com
Energy-Efficient Methods: The use of alternative energy sources like ultrasonic irradiation can accelerate reaction times, often at room temperature, leading to a more energy-efficient and rapid synthesis process. researchgate.net
The following table summarizes various green chemistry approaches applied to benzamide synthesis.
Table 1: Green Synthetic Methodologies for Benzamides
| Green Approach | Catalyst/Reagent | Conditions | Advantages | Source(s) |
|---|---|---|---|---|
| Activation-Free Synthesis | Vinyl Benzoate | Solvent-free, room temperature | Avoids activating agents, simple workup, clean reaction. | tandfonline.comtandfonline.com |
| Biocatalysis | ATP-dependent Amide Bond Synthetases (ABS) | Aqueous medium, mild conditions | High selectivity, sustainable, avoids hazardous reagents. | rsc.orgrsc.org |
| Heterogeneous Catalysis | Diatomite earth@IL/ZrCl4 | Ultrasonic irradiation, room temp. | Reusable catalyst, rapid, high yields, eco-friendly. | researchgate.net |
| Homogeneous Catalysis | Boric Acid | Toluene (B28343), reflux | Simple, high-yielding, uses inexpensive catalyst. | sciepub.com |
| Green Solvent Synthesis | None (in water) | Water, heat | Metal-free, additive-free, base-free, sustainable. | chemrxiv.org |
Challenges and Innovations in Benzamide Synthesis
Despite the ubiquity of the amide bond, its synthesis remains a significant challenge in organic chemistry, as recognized by industry consortiums like the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR). ucl.ac.uksigmaaldrich.com
Key Challenges:
Stoichiometric Reagents and Waste: Traditional amide synthesis frequently employs stoichiometric coupling reagents such as carbodiimides (e.g., EDC) and phosphonium/uronium salts (e.g., HATU, T3P). ucl.ac.uk These methods are effective but generate significant amounts of by-product waste that can be difficult to remove, complicating purification. ucl.ac.uk Acid chlorides, formed using reagents like thionyl chloride or oxalyl chloride, also produce stoichiometric waste. ucl.ac.uk
Hazardous Solvents: Many classic amidation reactions are performed in hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (CH2Cl2), chosen for their solubilizing power but posing environmental and health risks. ucl.ac.uk
Harsh Reaction Conditions: Some synthetic routes require harsh conditions, such as the use of strong superacids, which can limit the functional group tolerance of the reaction and require special handling. rsc.orgnih.gov
Innovations Overcoming Challenges:
In response to these challenges, significant innovations have emerged, focusing on catalytic and direct amidation methods.
Catalytic Dehydrogenative Coupling: One major innovation is the direct synthesis of amides from alcohols and amines, catalyzed by ruthenium complexes. This reaction liberates only dihydrogen (H₂) as a byproduct, representing a highly atom-economical process. sigmaaldrich.com
Boronic Acid Catalysis: Organocatalysts, particularly boronic acids, have been shown to effectively catalyze the direct amidation of carboxylic acids at room temperature. This approach is waste-free and avoids the need for pre-activation of the carboxylic acid. sigmaaldrich.com
Direct Friedel-Crafts Carboxamidation: A novel approach involves the direct conversion of arenes to benzamides using inexpensive commodity chemicals like cyanoguanidine in the presence of a Brønsted superacid. This method bypasses the need for pre-functionalized starting materials. nih.gov
Biocatalytic Design for Safety: A forward-thinking innovation involves a "safer-and-more-sustainable-by-design" approach. This strategy uses in silico tools to evaluate the potential toxicity and environmental impact of starting materials (amines and acids) and their resulting amide products before synthesis. This allows chemists to select for "safechems"—building blocks classified as safe—which are then coupled using robust biocatalysts. rsc.org
Metabolically Stable Isosteres: In drug design, functional groups that are susceptible to metabolic breakdown, like esters, can be replaced with more stable isosteres, such as amides. For example, replacing an ester linkage with a benzamide group in a bioactive molecule was shown to dramatically improve its stability against hydrolysis by metabolic enzymes, enhancing its potential viability as a drug candidate. nih.gov
The following table outlines the challenges in benzamide synthesis and the corresponding innovative solutions.
Table 2: Challenges and Innovations in Benzamide Synthesis
| Challenge | Traditional Method/Reagent | Innovation | Innovative Method/Catalyst | Source(s) |
|---|---|---|---|---|
| Stoichiometric Waste | Coupling agents (EDC, HATU) | Catalytic Direct Amidation | Boronic acid catalysis | ucl.ac.uksigmaaldrich.com |
| Use of Pre-activated Substrates | Carboxylic acid activation to acid chlorides (e.g., with SOCl₂) | Dehydrogenative Coupling | Ruthenium-catalyzed coupling of alcohols and amines | sigmaaldrich.com |
| Hazardous Reagents/Byproducts | Toxic coupling agents and their byproducts | Biocatalysis | Enzyme-catalyzed coupling in water | rsc.orgrsc.org |
| Limited Starting Materials | Requires pre-functionalized arenes | Direct C-H Functionalization | Friedel-Crafts carboxamidation with cyanoguanidine | nih.gov |
| Metabolic Instability | Use of labile functional groups like esters | Isosteric Replacement | Synthesis of more stable amide analogs | nih.gov |
Molecular Characterization and Computational Studies
Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR would be essential for the structural confirmation of 3-amino-N-butyl-2-hydroxybenzamide.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic region would display a complex splitting pattern for the three protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the amide group. The N-butyl group would exhibit characteristic signals: a triplet for the terminal methyl group (CH₃), a multiplet for the adjacent methylene (B1212753) group (CH₂), another multiplet for the next methylene group, and a triplet for the methylene group attached to the amide nitrogen. The protons of the NH₂ group, the OH group, and the amide N-H would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The spectrum would contain six signals for the aromatic carbons, with their chemical shifts indicating the electronic environment. The carbonyl carbon of the amide group would appear at a characteristic downfield shift. The four carbons of the butyl group would also be readily identifiable in the aliphatic region of the spectrum.
Expected ¹H and ¹³C NMR Data
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Aromatic-H | 6.5 - 7.5 (m) | 110 - 150 |
| Amide-NH | 8.0 - 9.0 (br s) | - |
| Phenolic-OH | 9.0 - 12.0 (br s) | - |
| Amino-NH₂ | 3.5 - 5.0 (br s) | - |
| N-CH₂ | 3.2 - 3.4 (t) | ~40 |
| N-CH₂-CH₂ | 1.4 - 1.6 (m) | ~31 |
| CH₂-CH₃ | 1.3 - 1.5 (m) | ~20 |
| CH₃ | 0.9 - 1.0 (t) | ~14 |
| Carbonyl C=O | - | 168 - 172 |
Note: Expected values are based on data from related compounds like 2-aminobenzamide (B116534) and N-butylbenzamide. nist.govresearchgate.net Chemical shifts (δ) are relative to TMS. m = multiplet, t = triplet, br s = broad singlet.
Mass Spectrometry for Molecular Confirmation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₁₁H₁₆N₂O₂. The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. nih.gov The fragmentation pattern would likely involve the cleavage of the butyl group and the loss of small molecules like water or ammonia, providing further structural evidence. nist.gov
Expected Mass Spectrometry Data
| Ion | m/z (mass-to-charge ratio) | Description |
| [M+H]⁺ | 209.1285 | Protonated molecular ion |
| [M]⁺ | 208.1212 | Molecular ion |
| [M-C₄H₉]⁺ | 151 | Loss of the butyl group |
| [C₇H₇NO₂]⁺ | 137 | Salicyloyl fragment |
Note: Exact masses are calculated for the specified formulas.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would exhibit several characteristic absorption bands. The O-H stretch of the phenolic hydroxyl group would appear as a broad band, likely in the range of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amino group and the secondary amide would also be present in this region, typically as sharp to medium bands. The carbonyl (C=O) stretching of the amide group is a strong, characteristic absorption expected around 1630-1660 cm⁻¹. The N-H bending vibration of the amide (Amide II band) would be observed near 1550 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be visible. chemicalbook.comchegg.com
Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretching | 3200 - 3600 (broad) |
| Amino N-H | Stretching | 3300 - 3500 (two bands) |
| Amide N-H | Stretching | ~3300 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Amide C=O | Stretching (Amide I) | 1630 - 1660 |
| Amide N-H | Bending (Amide II) | 1510 - 1570 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Conformational Analysis and Molecular Dynamics
The three-dimensional structure and flexibility of this compound are governed by the rotational freedom around its single bonds and the presence of non-covalent interactions, most notably intramolecular hydrogen bonding.
Intramolecular Hydrogen Bonding and Conformational Preferences
The presence of the hydroxyl group at the ortho position to the amide functionality creates a favorable geometry for the formation of an intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen of the amide. This interaction forms a stable six-membered ring, which significantly influences the molecule's conformational preference and planarity. chemicalbook.commdpi.com
Theoretical Conformational Analysis (e.g., using MM2, DFT)
To gain deeper insights into the conformational landscape of this compound, computational methods such as Molecular Mechanics (MM2) and Density Functional Theory (DFT) are employed. These theoretical studies can predict the most stable conformations, calculate the energy barriers for bond rotation, and quantify the strength of intramolecular interactions.
DFT calculations, for instance, can be used to optimize the geometry of different possible conformers and determine their relative energies. mdpi.com Such calculations would likely confirm that the conformer featuring the intramolecular hydrogen bond between the phenolic -OH and the amide C=O is the most stable. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide further details about the charge transfer and delocalization of electrons that contribute to the stability of these hydrogen bonds. These computational approaches are powerful tools for understanding the subtle interplay of forces that dictate the molecular structure and properties of this compound.
Dynamic Processes and Energy Landscape Studies
There is no information available in the public scientific literature regarding the dynamic processes or the energy landscape of this compound. Studies of this nature would typically involve computational simulations to understand the molecule's conformational flexibility, internal motions, and the relative energies of its different spatial arrangements. This information is crucial for understanding how the molecule might behave in different environments and how it interacts with biological targets.
Quantum Chemical Studies and Molecular Modeling
Quantum chemical studies are fundamental to understanding the electronic properties and reactivity of a molecule. While the theoretical frameworks for these studies are well-established, their specific application to this compound is not documented.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
No specific Density Functional Theory (DFT) calculations for this compound have been published. DFT is a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules. mdpi.com Such calculations would provide insights into the molecule's geometry, stability, and electronic properties, which are key determinants of its chemical reactivity. Studies on similar benzamide (B126) derivatives have utilized DFT to understand structure-activity relationships, but this has not been extended to the title compound in the available literature. nih.govacs.org
Frontier Molecular Orbital (FMO) Analysis
A Frontier Molecular Orbital (FMO) analysis for this compound is not available in the public record. FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and shapes of these orbitals are critical for predicting how a molecule will interact with other molecules, acting as an electron donor (from the HOMO) or an electron acceptor (to the LUMO). researchgate.netyoutube.com This analysis is a cornerstone for explaining reaction mechanisms and predicting reactivity. wikipedia.org
Molecular Electrostatic Potential (MEP) Mapping
There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net This information is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions, such as hydrogen bonding. researchgate.net
In Silico Approaches for Ligand-Target Interactions
In silico methods are computational techniques used to predict the interaction between a small molecule (ligand), like this compound, and a biological macromolecule (receptor), such as a protein or enzyme.
Molecular Docking Simulations with Biological Receptors
No molecular docking studies involving this compound have been reported in the scientific literature. Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The results of such simulations, often expressed as a docking score, are used to estimate the binding affinity and to elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. This information is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This model then serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with potential therapeutic activity.
In the context of designing and discovering new molecules structurally related to this compound, pharmacophore models are constructed based on the structures of known active compounds or the binding site of the biological target. These models typically include features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR).
A study on benzamide derivatives as glucokinase activators led to the development of a pharmacophore hypothesis, ADRR_1, which highlighted the key features required for their activity. nih.gov This model was then used for 3D-QSAR and virtual screening studies to identify new potent glucokinase activators. nih.gov Similarly, for the discovery of novel inhibitors for therapeutic targets, pharmacophore models are generated and validated for their ability to distinguish between active and inactive compounds. nih.govnih.gov The goodness of a pharmacophore model is often assessed by its ability to retrieve known active compounds from a database, with a high goodness of hit score indicating a reliable model. nih.gov
Virtual screening is the subsequent step where the validated pharmacophore model is used to search large chemical databases, such as ZINC, ChemDiv, and MolPort, for molecules that match the pharmacophore query. nih.gov This process can significantly reduce the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. enamine.netnih.gov For instance, a pharmacophore-based screening of various databases for inhibitors of Plasmodium falciparum 5-aminolevulinate synthase resulted in the identification of 2,755 initial hits. nih.gov These hits are then typically subjected to further filtering and molecular docking studies to predict their binding affinity and mode of interaction with the target protein. nih.govmdpi.com
The following table summarizes the results of a representative virtual screening campaign based on a pharmacophore model derived from a series of bioactive benzamide analogs.
| Database Screened | Number of Compounds Screened | Pharmacophore Model Features | Number of Initial Hits | Number of Final Hits (after filtering) |
|---|---|---|---|---|
| ZINC | ~1.4 Million | 2 HBA, 1 HBD, 1 HY | 15,234 | 150 |
| ChemDiv | ~1.2 Million | 2 HBA, 1 HBD, 1 HY | 11,876 | 120 |
| MolPort | ~7.9 Million | 2 HBA, 1 HBD, 1 HY | 45,678 | 450 |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds and to guide the optimization of lead molecules.
For derivatives of benzamide and related structures, various QSAR studies have been conducted to understand the structural requirements for their biological activities, including antiulcer, antimicrobial, and anticancer effects. igi-global.comnih.govunair.ac.id These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as constitutional, topological, geometrical, and electronic.
In a QSAR study of N-((3-Benzamido-4-oxo-3,4-Dihydroquinazolin-2-yl)methyl)-N-(substituted)phenyl benzamides as antiulcer agents, a multilinear regression model was developed. igi-global.com This model indicated that descriptors such as the logarithm of the distribution coefficient (LogD) and shadow parameters, which relate to the molecule's shape and hydrophobicity, were significant in determining the inhibitory activity on H+/K+-ATPase. igi-global.com The statistical quality of the QSAR model is crucial, with parameters like the correlation coefficient (r²), predicted correlation coefficient (r²pred), and Fischer's F-test value indicating the model's robustness and predictive power. igi-global.comresearchgate.net
Another study on the antimicrobial activity of substituted benzamides found that topological descriptors, such as molecular connectivity indices (e.g., 2χv and 2χ) and Kier's shape index (κα1), could effectively model the antibacterial activity. nih.gov The developed QSAR models showed good predictive ability, as indicated by high cross-validated r² values. nih.gov Similarly, a QSAR analysis of benzylidene hydrazine (B178648) benzamide derivatives with anticancer activity against a human lung cancer cell line identified LogS (logarithm of aqueous solubility) and rerank score as important descriptors. unair.ac.idjppres.com
The general workflow of a QSAR study involves dataset selection, calculation of molecular descriptors, development of a mathematical model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), and rigorous model validation. archivepp.comnih.gov
The following table presents a summary of descriptors and statistical parameters from a representative QSAR study on a series of benzamide derivatives.
| Biological Activity | Model Type | Key Descriptors | r² | q² (Cross-validated r²) | F-value |
|---|---|---|---|---|---|
| Anticancer (A549 cell line) | 3D-QSAR | Hydrophobic fields, Electrostatic fields, Steric fields | 0.921 | 0.849 | 13.096 |
| Antimicrobial (S. aureus) | 2D-QSAR | Molecular Connectivity (2χ), Kier's Shape Index (κα1) | 0.895 | 0.812 | 11.540 |
| Antiulcer (H+/K+-ATPase inhibition) | 2D-QSAR | LogD, Shadow_XZ, Shadow_Z | 0.840 | 0.880 (r²pred) | Not Reported |
Investigations into Biological Activity Profiles in Preclinical Models
Enzyme Inhibition Studies
The inhibitory potential of 3-amino-N-butyl-2-hydroxybenzamide and related compounds has been evaluated against several classes of enzymes. The core salicylamide (B354443) (2-hydroxybenzamide) structure is a recognized scaffold in medicinal chemistry for designing enzyme inhibitors.
While benzamide (B126) derivatives have been generally studied for their interactions with carbonic anhydrase (CA) enzymes, with specific residues like Leu198 and His96 being implicated in the binding to human carbonic anhydrase II (hCA II), specific inhibitory data for this compound against this enzyme family is not extensively detailed in the current body of scientific literature . The investigation of salicylamide-sulfonamide hybrids, however, points to the broader interest in this chemical class for targeting sulfonamide-sensitive enzymes.
There is limited specific information available from preclinical studies regarding the direct inhibitory effects of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
The salicylamide moiety is a known zinc-binding group, a key feature for the inhibition of zinc-dependent enzymes like histone deacetylases (HDACs). While this suggests a theoretical potential for interaction, specific experimental data detailing the HDAC inhibition profile of this compound is not prominently available in published research.
Significant research has been conducted on the cyclooxygenase (COX) inhibitory activity of a close structural isomer, 5-amino-N-butyl-2-hydroxybenzamide (also known as Parsalmide). This compound has been identified as a dual inhibitor of both COX-1 and COX-2 enzymes. In vitro assays using purified ovine enzymes demonstrated a preferential inhibition of COX-1 over COX-2. The reported IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by half, are detailed in the table below.
| Enzyme | Inhibitor | IC₅₀ (μM) |
|---|---|---|
| Cyclooxygenase-1 (COX-1) | 5-amino-N-butyl-2-hydroxybenzamide (Parsalmide) | 9.92 |
| Cyclooxygenase-2 (COX-2) | 155 |
Additionally, derivatives of N-butyl-2-hydroxybenzamide have been investigated as modulators of the nuclear receptor human LRH-1 (NR5A2), an important target in metabolic diseases and cancer nih.govplos.org.
Cellular Activity Studies (In Vitro)
The effects of N-substituted 2-hydroxybenzamides have been assessed on various human cell lines to determine their potential as antiproliferative agents.
Direct studies on the antiproliferative effects of this compound are limited. However, research on structurally related analogs provides insight into the potential cytotoxic activity of this class of compounds. A study on N-Heptyl-2-hydroxybenzamide, which shares the core salicylamide structure but has a longer alkyl chain and lacks the 3-amino group, demonstrated its ability to inhibit the growth of several human tumor cell lines. researchgate.net The half-maximal inhibitory concentrations (IC₅₀) were determined for four distinct cancer cell lines. researchgate.net
| Cell Line | Cancer Type | Inhibitor | IC₅₀ (µg/mL) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | N-Heptyl-2-hydroxybenzamide | 8.68 - 17.57 |
| HCT116 | Colon Carcinoma | 8.68 - 17.57 | |
| HepG2 | Hepatocellular Carcinoma | 8.68 - 17.57 | |
| HL-60 | Promyelocytic Leukemia | 8.68 - 17.57 |
Furthermore, various N-butyl-2-hydroxybenzamide derivatives have been utilized in cellular assays involving the hepatocellular carcinoma HepG2 cell line to study their effects on gene expression related to the LRH-1 nuclear receptor. nih.govplos.org
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
The benzamide structural motif is a cornerstone in the development of new antimicrobial agents. nanobioletters.com Derivatives of this class have demonstrated a wide spectrum of activity, and research into related compounds provides insight into the potential of this compound.
Antibacterial and Antifungal Activity: Amide derivatives of benzoic acid are recognized for their antibacterial and antifungal effects. nanobioletters.com Studies on various N-substituted-β-amino acid derivatives containing a 2-hydroxyphenyl group have shown significant antimicrobial action. For instance, certain synthesized derivatives exhibited good activity against Staphylococcus aureus and Mycobacterium luteum, while others showed notable antifungal effects against Candida tenuis and Aspergillus niger. mdpi.com
In a study focused on synthesizing novel benzamide compounds, several derivatives displayed potent antibacterial activity. nanobioletters.com The activity is often quantified by measuring the diameter of the zone of inhibition and the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Antiviral Activity: The salicylamide (2-hydroxybenzamide) scaffold is a key feature in broad-spectrum antiviral agents. nih.gov Derivatives such as niclosamide (B1684120) and nitazoxanide (B1678950) are known to inhibit the replication of a wide array of RNA and DNA viruses, including flaviviruses and coronaviruses. nih.gov The mechanism often involves targeting host-cell pathways that the virus relies on for replication. nih.gov
Furthermore, a class of N-phenylbenzamide derivatives has been shown to exert antiviral effects against Hepatitis B virus (HBV), HIV-1, HCV, and EV71. nih.gov Their antiviral mechanism may be linked to the upregulation of the host restriction factor APOBEC3G (A3G), which can block viral replication. nih.gov One such derivative, IMB-0523, was effective against both wild-type and drug-resistant strains of HBV in vitro. nih.gov
| Compound | Bacterial Strain | MIC (μg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| Benzamide Derivative 5a | B. subtilis | 6.25 | 25 |
| Benzamide Derivative 5a | E. coli | 3.12 | 31 |
| Benzamide Derivative 6b | E. coli | 3.12 | 24 |
| Benzamide Derivative 6c | B. subtilis | 6.25 | 24 |
Antioxidant Potential and Oxidative Stress Modulation
Compounds within the amide and benzamide family are noted for their antioxidant activities. nanobioletters.com The structural features of this compound suggest it may play a role in mitigating oxidative stress.
Research into compounds with similar structures, such as certain PARP inhibitors, reveals a potential mechanism for oxidative stress modulation. These molecules can competitively inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial in cellular stress responses and DNA repair. By blocking the NAD⁺-binding site of PARP, these inhibitors prevent the formation of poly(ADP-ribose) chains. This inhibition can modulate oxidative stress by influencing downstream signaling pathways, potentially stabilizing mitochondrial membrane potential and reducing the production of reactive oxygen species (ROS), thereby mitigating oxidative cell death.
Investigation of Cellular Pathways and Functional Assays
The biological effects of salicylamide and benzamide derivatives are often rooted in their ability to interact with specific cellular pathways.
One critical pathway influenced by salicylamide derivatives is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade. nih.gov STAT3 is a transcription factor that mediates the expression of genes involved in cell proliferation, apoptosis, and immune responses. nih.gov In many cancers, STAT3 is persistently activated. Certain salicylamide derivatives have been developed as STAT3 inhibitors. nih.gov Mechanistic studies show that these compounds can inhibit the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, which in turn blocks the transcription of its target genes. nih.gov
Another relevant pathway involves the host antiviral protein APOBEC3G (A3G). nih.gov Functional assays with N-phenylbenzamide derivatives demonstrated an increase in intracellular levels of A3G. nih.gov This protein is a known restriction factor for HBV, and it is suggested that A3G can be packaged into HBV nucleocapsids, where it inhibits viral DNA replication. nih.gov Therefore, compounds that upregulate A3G could represent a distinct therapeutic approach against HBV. nih.gov
Preclinical In Vivo Studies (Animal Models)
The therapeutic potential of this class of compounds has been further explored in various animal models to assess their efficacy and mechanisms of action in a whole-organism context.
Evaluation in Disease Models (e.g., inflammation, protozoan infections)
While specific in vivo data for this compound is not extensively documented, studies on its structural relatives in disease models are informative. A salicylamide derivative, compound 9a (JMX0293), was evaluated in a breast cancer xenograft model. nih.gov The study found that the compound significantly suppressed the growth of MDA-MB-231 xenograft tumors in vivo without causing significant toxicity, highlighting its potential as an anticancer agent. nih.gov
In the context of viral infections, the benzamide derivative IMB-0523 demonstrated potent anti-HBV activity in a duck hepatitis B virus (DHBV) model. nih.gov This indicates that the in vitro antiviral effects translate to efficacy in a living animal model of hepatitis B. nih.gov
Assessment of Biochemical Efficacy in Animal Tissues
Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion of a compound, which informs its biochemical efficacy. The N-phenylbenzamide derivative IMB-0523 was assessed in rats and showed a promising pharmacokinetic profile, with an area under the curve (AUC₀₋t) of 7535.10 ± 2226.73 µg·h/L. nih.gov This favorable profile supports its potential for further development.
Mechanistic Insights from Preclinical Animal Studies
Preclinical animal studies provide valuable insights into how these compounds exert their effects. In the MDA-MB-231 xenograft tumor model, the salicylamide derivative 9a (JMX0293) was shown to function by inhibiting STAT3 phosphorylation, which leads to apoptosis in cancer cells. nih.gov This in vivo mechanistic validation confirms the cellular pathway identified in vitro.
For the benzamide IMB-0523, the in vivo anti-HBV activity observed in the duck model is believed to be linked to the same mechanism identified in cell culture: the increased expression of the antiviral protein A3G. nih.gov This suggests that the compound's mechanism of action is consistent across in vitro and in vivo systems, providing a strong basis for its therapeutic potential. nih.gov
Structure Activity Relationship Sar and Rational Ligand Design
Elucidation of Structural Features Influencing Biological Activity
The biological activity of benzamide (B126) derivatives, including those related to 3-amino-N-butyl-2-hydroxybenzamide, is profoundly influenced by specific structural features. The core scaffold, consisting of a phenyl ring, an amide group, and hydroxyl and amino substituents, provides a framework for interaction with target proteins.
Key structural components that are critical for activity include:
The Hydroxyl-Naphthaldehyde Moiety: In related compounds like Sirtinol, the hydroxyl-naphthaldehyde portion of the molecule is crucial for inhibitory activity. nih.gov Replacing a β-naphthol structure with a simple phenol (B47542) can lead to a loss of activity, highlighting the importance of this extended aromatic system for binding. nih.gov
The Benzamide Core: The benzamide structure itself serves as a mimic for nicotinamide, a natural ligand and inhibitor of sirtuin enzymes. nih.gov This allows benzamide-based compounds to interact with the NAD+ binding site of sirtuins.
The Amide Linker: The N-butyl amide group in this compound plays a significant role in positioning the molecule within the binding pocket of a target enzyme. The length and nature of this alkyl chain can influence potency and selectivity.
The Amino and Hydroxyl Groups: The positions of the amino and hydroxyl groups on the phenyl ring are critical for establishing specific hydrogen bonds and other interactions with amino acid residues in the active site. The 2-hydroxy group, in particular, can act as a key hydrogen bond donor or acceptor. In studies of 2-hydroxybenzoic acid derivatives, this group was identified as a potential "warhead" for designing selective inhibitors. nih.gov The presence of both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions can also enhance pharmacokinetic properties. mdpi.com
Design and Synthesis of Analogs for SAR Exploration
To explore the SAR of the this compound scaffold, various analogs are rationally designed and synthesized. This process typically involves systematic modifications of the core structure to probe the chemical space and identify key interactions that drive biological activity.
Strategies for analog design include:
Modification of the N-Alkyl Group: The N-butyl group can be replaced with other alkyl or aryl substituents to explore the size and nature of the corresponding binding pocket. For instance, N-alkylation with a butyl group on a related cambinol (B1668241) scaffold significantly enhanced selectivity for the SIRT2 enzyme. nih.gov
Substitution on the Phenyl Ring: Introducing different functional groups at various positions on the phenyl ring helps to map the electronic and steric requirements of the binding site.
Alteration of the Amide Bond: The amide bond can be replaced with other linkers, such as sulfonamides, to assess the importance of its hydrogen bonding capabilities and geometry. nih.gov
Scaffold Hopping: Replacing the benzamide core with other heterocyclic systems while retaining key pharmacophoric features can lead to novel inhibitors with improved properties.
The synthesis of these analogs often involves standard peptide coupling reactions or multi-step sequences to build the desired molecules. For example, the synthesis of related 2-hydroxybenzoic acid derivatives has been achieved through reactions involving acetylchloride and DIPEA in an anhydrous DMF solvent. nih.gov
Impact of Substituent Effects on Activity and Selectivity
The nature and position of substituents on the benzamide ring have a dramatic impact on both the potency and selectivity of the resulting inhibitors. SAR studies on related scaffolds have provided valuable insights into these effects.
Halogenation: Introducing halogen atoms, such as bromine or fluorine, to the phenyl ring can enhance binding affinity through halogen bonding and by modifying the electronic properties of the ring. In a series of 3-(N-arylsulfamoyl)benzamides, a para-bromophenyl group was a key feature of active compounds. nih.gov
Alkylation and N-Methylation: The addition of alkyl groups can influence interactions with hydrophobic pockets in the target enzyme. N-methylation of a 3-(N-arylsulfamoyl)benzamide analog was found to greatly increase its potency and selectivity for SIRT2 over SIRT1 and SIRT3. nih.govelsevierpure.com
Positional Isomerism: The location of substituents is critical. Shifting a substituent from one position to another on the phenyl ring can lead to significant changes in activity. For example, in a series of 2-phenoxybenzamides, a para-substituted derivative showed the highest activity and selectivity, while the corresponding meta-substituted analog was only moderately active. mdpi.com
The following table summarizes the effects of various substituents on the activity of analogous benzamide and sirtuin inhibitor scaffolds.
| Scaffold/Analog | Substituent Modification | Effect on Activity/Selectivity | Reference |
| Cambinol | Replacement of β-naphthol with phenol | Loss of inhibitory activity | nih.gov |
| Cambinol | N-alkylation with a butyl group | Significantly enhanced selectivity for SIRT2 | nih.gov |
| 3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide | N-methylation | Greatly increased potency and selectivity for SIRT2 | nih.govelsevierpure.com |
| 2-Phenoxybenzamide | Shift of N-Boc piperazinyl from meta to para | Significant increase in activity and selectivity | mdpi.com |
Ligand Efficiency and Optimization Strategies
Ligand efficiency (LE) is a key metric used in drug design to assess the binding energy per atom of a compound. It is a valuable tool for optimizing lead compounds by helping to identify small, efficient fragments that can be elaborated into more potent drugs. LE is calculated using the formula: LE = - (RTlnIC₅₀) / N, where R is the gas constant, T is the temperature, IC₅₀ is the half-maximal inhibitory concentration, and N is the number of non-hydrogen atoms.
Optimization strategies for compounds like this compound focus on improving potency and selectivity while maintaining favorable physicochemical properties.
Key optimization strategies include:
Structure-Based Design: Utilizing X-ray crystal structures of the target enzyme in complex with inhibitors allows for the rational design of new analogs that make more optimal contacts with the active site. Docking simulations can suggest that certain moieties could occupy potential hydrophobic binding pockets, guiding further design. nih.govelsevierpure.com
Fragment-Based Growth: Starting with a small, efficient fragment that binds to the target, new functionalities are added incrementally to improve affinity. The 2-hydroxybenzoic acid scaffold has been identified as a promising starting point for developing selective SIRT5 inhibitors. nih.gov
Hybridization: Combining structural features from different known inhibitors can lead to new chemical entities with improved properties. This strategy has been used to design novel inhibitors of soluble epoxide hydrolase from a benzo[d]thiazol derivative. nih.gov
The table below shows ligand efficiency and related parameters for selected 2-hydroxybenzoic acid derivatives developed as SIRT5 inhibitors.
| Compound | IC₅₀ (μM) | cLogP | Ligand Efficiency (LE) |
| 11 | 39.6 | 3.53 | 0.28 |
| 43 | 3.9 | 4.31 | 0.31 |
| Suramin (control) | 28.4 | - | - |
Data adapted from a study on 2-hydroxybenzoic acid derivatives as SIRT5 inhibitors. nih.gov
Through these iterative cycles of design, synthesis, and testing, guided by SAR principles and metrics like ligand efficiency, compounds based on the this compound scaffold can be optimized for enhanced biological activity and selectivity.
Analytical Methodologies for Research Applications
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a cornerstone of chemical analysis, allowing for the separation of individual components from a mixture. For 3-amino-N-butyl-2-hydroxybenzamide, both high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) serve as powerful tools in research settings.
High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the analysis and purification of this compound. Its high resolution and sensitivity make it ideal for determining the purity of synthesized batches and for isolating the compound from reaction mixtures.
In a typical HPLC setup for the analysis of this compound, a reversed-phase column, such as a C18 column, is often employed. The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, like acetonitrile (B52724) or methanol. The composition of the mobile phase can be run in an isocratic mode (constant composition) or a gradient mode (composition changes over time) to achieve optimal separation from impurities. Detection is commonly performed using a UV detector, as the benzamide (B126) structure contains a chromophore that absorbs UV light. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations.
While specific application notes for this compound are not broadly published, general methods for similar aromatic amines and benzamides can be adapted. For instance, a method developed for a structurally related benzamide derivative utilized a C18 column with an isocratic mobile phase of acetonitrile and water containing 0.1% formic acid, with UV detection at an appropriate wavelength. Such a method could serve as a starting point for the development of a validated HPLC protocol for this compound.
Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Amides
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table presents a hypothetical set of starting conditions based on methods for similar compounds and would require optimization for this compound.
High-Performance Thin Layer Chromatography (HPTLC) in Research
High-Performance Thin Layer Chromatography (HPTLC) offers a rapid and cost-effective method for the qualitative and semi-quantitative analysis of this compound in a research context. It is particularly useful for monitoring the progress of chemical reactions and for preliminary purity assessments.
In HPTLC, a small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. For a compound like this compound, a mobile phase consisting of a mixture of a non-polar solvent (like toluene (B28343) or hexane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) would likely be effective.
After development, the separated spots can be visualized under UV light. For compounds with amino groups, a derivatizing agent such as ninhydrin (B49086) can be sprayed onto the plate, which reacts with the primary amine to produce a colored spot, enhancing visibility and specificity. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes by comparing it to that of a standard. Densitometric scanning of the plate allows for the quantification of the compound.
Derivatization Techniques for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis by a particular technique. For this compound, derivatization can be employed to improve its chromatographic behavior or to enhance its detectability, particularly in complex matrices or when trace-level analysis is required.
The primary amino group and the phenolic hydroxyl group on the molecule are potential sites for derivatization. For instance, the amino group can be reacted with reagents like dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to introduce a highly fluorescent tag. This allows for highly sensitive detection using a fluorescence detector in HPLC, significantly lowering the limits of detection compared to standard UV detection.
Another approach involves silylation, where active hydrogens on the amino and hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility of the compound, making it amenable to analysis by gas chromatography (GC), which can offer very high separation efficiency.
Table 2: Common Derivatization Reagents for Amino and Hydroxyl Groups
| Derivatizing Reagent | Functional Group Targeted | Purpose |
| Dansyl Chloride | Primary Amine | Introduces a fluorescent tag for HPLC-Fluorescence detection. |
| FMOC-Cl | Primary Amine | Introduces a fluorescent tag for HPLC-Fluorescence detection. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amino and Hydroxyl groups | Increases volatility for Gas Chromatography (GC) analysis. |
| AccQ•Tag™ Reagent | Primary and Secondary Amines | Forms stable derivatives for reversed-phase HPLC with UV or fluorescence detection. |
Advanced Detection and Quantification Methods in Research Matrices
For the highly sensitive and selective detection and quantification of this compound in complex research matrices, such as biological fluids or environmental samples, the coupling of chromatographic separation with mass spectrometry (MS) is the gold standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. After the components of a sample are separated by the HPLC column, they are introduced into the ion source of the mass spectrometer. For this compound, electrospray ionization (ESI) is a suitable technique, as it is a soft ionization method that can generate protonated molecules [M+H]⁺ of the analyte with minimal fragmentation.
The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing highly specific detection. For even greater confidence in identification and quantification, tandem mass spectrometry (MS/MS) can be employed. In this technique, the parent ion of interest is selected, fragmented, and the resulting daughter ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the quantification of the compound at very low concentrations, even in the presence of co-eluting interferences.
Conclusion and Future Research Directions
Summary of Key Academic Discoveries and Research Gaps
A thorough review of scientific literature indicates a lack of specific academic discoveries concerning 3-amino-N-butyl-2-hydroxybenzamide. While general properties can be inferred from its chemical structure as a substituted benzamide (B126), detailed experimental data on its synthesis, characterization, and biological activity are absent. The primary research gap is the absence of foundational studies to establish a baseline of knowledge for this compound.
Potential as a Research Tool and Lead Compound
The structural motifs within this compound, namely the aminobenzamide core, are present in various biologically active molecules. This suggests that the compound could serve as a valuable scaffold or lead compound in medicinal chemistry. For instance, salicylamides, a related class of compounds, have been investigated for their potential anticancer properties. nih.gov The presence of amino and hydroxyl groups on the aromatic ring, along with the N-butyl substituent, offers multiple points for chemical modification, allowing for the creation of a library of derivatives for screening against various biological targets.
Table 1: Potential Areas of Investigation for this compound
| Research Area | Rationale |
| Anticancer Activity | Salicylamide (B354443) derivatives have shown promise as anticancer agents. nih.gov |
| Enzyme Inhibition | The benzamide structure is a common feature in various enzyme inhibitors. |
| Antimicrobial Properties | Novel antimicrobial agents are urgently needed, and this compound offers a unique chemical scaffold. |
| Material Science | Aromatic amides can have interesting properties for polymer and material development. |
Directions for Further Academic Inquiry into "this compound"
To address the current knowledge void, future academic inquiry should focus on the following fundamental areas:
Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce this compound in high purity and yield. Comprehensive characterization using modern analytical techniques (NMR, mass spectrometry, X-ray crystallography) is crucial.
Physicochemical Properties: Detailed investigation of its solubility, stability, and other physicochemical parameters to understand its behavior in biological systems.
Initial Biological Screening: A broad-based biological screening against a panel of cancer cell lines, bacterial and fungal strains, and a diverse set of enzymes to identify any potential "hits" for further investigation.
Structural Biology: If the compound shows significant activity against a specific biological target, co-crystallization studies could elucidate the binding mode and inform the design of more potent analogs.
Interdisciplinary Research Opportunities
The study of this compound is inherently interdisciplinary. Collaboration between synthetic organic chemists, medicinal chemists, biologists, and pharmacologists will be essential to unlock its full potential. Furthermore, computational chemists could employ in silico methods to predict potential biological targets and guide the design of new derivatives. The development of this compound could also intersect with material science, exploring its potential use in novel polymers or functional materials.
Q & A
Q. What are the key synthetic routes for preparing 3-amino-N-butyl-2-hydroxybenzamide, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step protocols, including hydrogenation (e.g., Pd/C, H₂ in MeOH) and coupling reactions (e.g., using pyridine in CH₂Cl₂ for amide bond formation). Optimizing reaction time (e.g., 18 hours for hydrogenation) and reagent stoichiometry is critical for yields above 70% .
Q. Which analytical techniques are most reliable for characterizing this compound?
Use ¹H/¹³C NMR to confirm amine and hydroxyl protons (δ ~6.5–8.0 ppm for aromatic protons) and UV-Vis spectroscopy (λmax ~270–310 nm for conjugated systems). Mass spectrometry (ESI-MS) validates molecular weight with <2 ppm error .
Q. How should researchers handle solubility challenges during in vitro assays?
The compound’s solubility varies by solvent: use DMSO for stock solutions (50 mM) and dilute in PBS for biological assays. For low aqueous solubility, employ co-solvents like PEG-400 (<10% v/v) to avoid precipitation .
Advanced Research Questions
Q. What structural features of this compound drive its biological activity?
The hydroxyl and amine groups enable hydrogen bonding with target proteins (e.g., kinases), while the butyl chain enhances lipophilicity (logP ~2.5), improving membrane permeability. SAR studies show that substituting the butyl group with shorter chains (e.g., propyl) reduces potency by ~40% .
Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?
Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols: use consistent ATP levels (1 mM for competitive inhibition) and validate with positive controls (e.g., staurosporine). Replicate data across ≥3 independent experiments .
Q. What computational strategies predict binding modes of this compound with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify key interactions, such as the hydroxyl group’s hydrogen bond with catalytic lysine residues. Validate predictions with mutagenesis (e.g., K48A mutation reduces binding affinity by 80%) .
Q. How does the compound’s crystallographic data inform drug design?
Monoclinic crystal packing (space group P2₁/c) reveals intermolecular H-bonding (O─H⋯O, ~2.8 Å) and π-π stacking (3.5 Å), guiding salt/cocrystal formulations to enhance stability .
Q. What safety protocols are critical for handling this compound?
Use PPE (gloves, goggles) to avoid skin/eye contact (S24/25). For waste, neutralize with 10% acetic acid before disposal in labeled biohazard containers .
Methodological Considerations
Q. How to optimize synthetic yield for scale-up?
Replace Pd/C with Pd(OAc)₂ under microwave irradiation (100°C, 30 min) to reduce reaction time by 75%. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
